N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine
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Overview
Description
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their unique electronic properties and are widely used in organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine typically involves multi-step organic reactions. One common method involves the coupling of thiophene units through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling . These reactions require specific conditions, including the use of palladium catalysts, base, and solvents like toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and substituted thiophenes .
Scientific Research Applications
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Pharmaceuticals: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Materials Science: Utilized in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine involves its interaction with molecular targets through its thiophene rings. The compound can engage in π-π interactions and hydrogen bonding, influencing various molecular pathways . These interactions can modulate the electronic properties of materials and affect biological activities .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene derivative with similar electronic properties.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties.
4,5-Diphenyl-2-imidazolethiol: Shares structural similarities and is used in various applications.
Uniqueness
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine is unique due to its extended conjugation and multiple thiophene units, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science .
Properties
CAS No. |
888488-92-4 |
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Molecular Formula |
C32H21NS5 |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine |
InChI |
InChI=1S/C32H21NS5/c1-3-8-22(9-4-1)33(23-10-5-2-6-11-23)32-20-19-31(38-32)30-18-17-29(37-30)28-16-15-27(36-28)26-14-13-25(35-26)24-12-7-21-34-24/h1-21H |
InChI Key |
HXWBVMOBZDFPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=CS7 |
Origin of Product |
United States |
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